4-Methylbenzoyl chloride

Acylation kinetics Electrophilicity Substituent effect

4-Methylbenzoyl chloride, commonly referred to as p-toluoyl chloride (CAS 874-60-2), is an aromatic acyl chloride characterized by the molecular formula C₈H₇ClO and a molecular weight of 154.59 g/mol. It appears as a colorless to pale yellow liquid with a pungent odor, existing as a liquid at room temperature with a melting point ranging from -4 to -2 °C and a boiling point of 225–227 °C at atmospheric pressure.

Molecular Formula C8H7ClO
Molecular Weight 154.59 g/mol
CAS No. 874-60-2
Cat. No. B148629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylbenzoyl chloride
CAS874-60-2
Synonyms4-Methylbenzoyl Chloride;  4-Methylbenzenecarbonyl Chloride;  4-Methylbenzoic Acid Chloride;  4-Methylbenzoyl Chloride;  4-Toluoyl Chloride;  p-Methylbenzoyl Chloride;  p-Toluic Acid Chloride;  p-Toluyl Chloride
Molecular FormulaC8H7ClO
Molecular Weight154.59 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)Cl
InChIInChI=1S/C8H7ClO/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3
InChIKeyNQUVCRCCRXRJCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylbenzoyl chloride (CAS 874-60-2): An Essential Aromatic Acyl Chloride for Controlled Synthesis and Pharmaceutical Intermediates


4-Methylbenzoyl chloride, commonly referred to as p-toluoyl chloride (CAS 874-60-2), is an aromatic acyl chloride characterized by the molecular formula C₈H₇ClO and a molecular weight of 154.59 g/mol . It appears as a colorless to pale yellow liquid with a pungent odor, existing as a liquid at room temperature with a melting point ranging from -4 to -2 °C and a boiling point of 225–227 °C at atmospheric pressure [1]. As a reactive electrophile, it serves as a critical building block in organic synthesis, enabling the formation of esters, amides, and anhydrides, which are essential transformations in the production of pharmaceuticals, agrochemicals, and fine chemicals [2]. Its para-methyl substituent imparts distinctive electronic and steric properties that influence reaction kinetics and selectivity, differentiating it from other benzoyl chloride analogs.

Why 4-Methylbenzoyl chloride Cannot Be Casually Substituted by Other Benzoyl Chlorides: Key Reactivity and Stability Differentiators


Substituting 4-methylbenzoyl chloride with a generic benzoyl chloride—such as the parent compound, the more reactive p-nitrobenzoyl chloride, or the p-methoxy analog—without rigorous consideration of reactivity and stability profiles introduces significant scientific and process risk. The electron-donating para-methyl group reduces the electrophilicity of the carbonyl carbon relative to benzoyl chloride or p-nitrobenzoyl chloride, leading to markedly slower acylation kinetics [1]. This can result in incomplete conversion, altered reaction selectivity, and the formation of different byproduct profiles. Conversely, substituting 4-methylbenzoyl chloride with a less reactive analog may not proceed at all under the same conditions. Furthermore, its inherent moisture sensitivity and propensity for hydrolysis dictate specific storage and handling protocols [2][3]. The assumption that any acyl chloride can be used interchangeably is therefore demonstrably false, and the following quantitative evidence clarifies the exact nature and magnitude of these differences to inform scientifically sound selection.

Quantitative Evidence for Differentiating 4-Methylbenzoyl chloride from Alternative Acyl Chlorides


Comparative Methanolysis Kinetics: 4-Methylbenzoyl chloride is 23-Fold Slower than p-Nitrobenzoyl chloride

In a direct comparative study of methanolysis rates, 4-methylbenzoyl chloride (p-methylbenzoyl chloride) exhibited a pseudo-first-order rate constant of 0.0178 mol/min, which is 23-fold slower than the rate constant of 0.413 mol/L·min observed for p-nitrobenzoyl chloride under identical conditions (excess methanol, 0 °C) [1]. This quantifies the substantial reduction in electrophilicity caused by the electron-donating para-methyl group compared to the strongly electron-withdrawing para-nitro group.

Acylation kinetics Electrophilicity Substituent effect

Solvolytic Mechanism Divergence: 4-Methylbenzoyl chloride Favors SN1 with Nucleophilic Participation

A comprehensive solvolysis study of seven substituted benzoyl chlorides, including 4-methyl (compound 4), 4-methoxy (3), unsubstituted (5), 4-chloro (6), and 4-nitro (7), revealed distinct mechanistic classifications. 4-Methylbenzoyl chloride was found to undergo SN1 solvolysis with significant nucleophilic solvent participation, as evidenced by the splitting of lines in log k vs. Y-BnCl plots [1]. In contrast, the more electron-rich 2,6-dimethyl derivative followed a limiting SN1 mechanism, while the unsubstituted and electron-deficient analogs (4-chloro, 4-nitro) likely involved different non-SN1 pathways that were solvent-dependent [1].

Solvolysis Reaction mechanism Substituent effect

Electronic Modulation via Hammett Substituent Constant: σp = -0.17

The para-methyl substituent of 4-methylbenzoyl chloride is characterized by a Hammett substituent constant (σp) of -0.17, indicating a modest electron-donating effect by resonance and induction [1]. This value quantifies the electronic influence of the methyl group on reaction centers. In contrast, unsubstituted benzoyl chloride (σp = 0.00) serves as the baseline, while p-methoxybenzoyl chloride (σp = -0.27) is a stronger electron donor, and p-chlorobenzoyl chloride (σp = +0.23) is electron-withdrawing. These values correlate linearly with the logarithm of rate or equilibrium constants for many reactions.

Linear free-energy relationship Hammett equation Electronic effect

Commercial Purity Benchmark: ≥98% by GC and Argentometric Titration

Reputable commercial sources, such as TCI, specify a minimum purity of 98.0% for 4-methylbenzoyl chloride, as determined by both gas chromatography (GC) and argentometric titration (T) [1]. This dual-method verification ensures both chromatographic homogeneity and accurate quantification of the reactive acyl chloride functionality. While many suppliers offer comparable purity levels, this specification provides a standardized baseline for procurement and method development .

Quality control Purity specification Analytical chemistry

Validated Reverse-Phase HPLC Method for Quantitation and Purity Assessment

A robust reverse-phase HPLC method for the analysis of p-toluoyl chloride has been reported, utilizing a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and phosphoric acid [1]. For mass spectrometry (MS) compatibility, phosphoric acid can be replaced with formic acid. The method is scalable from analytical to preparative separations and is suitable for impurity profiling and pharmacokinetic studies [1].

HPLC analysis Method validation Chromatography

Stability and Storage: Mandatory Inert Atmosphere and Low Temperature to Mitigate Hydrolysis

4-Methylbenzoyl chloride is intrinsically moisture-sensitive and undergoes rapid hydrolysis upon exposure to water or humid air, generating 4-methylbenzoic acid and hydrogen chloride gas [1]. To ensure stability, it must be stored under an inert gas (e.g., nitrogen or argon) in a tightly sealed container, protected from moisture. Recommended storage temperatures range from 2–8 °C to below +30 °C , with cooler, dark conditions being optimal. Failure to adhere to these conditions leads to degradation, which can manifest as a drop in assay value and the appearance of free acid in analytical traces.

Stability Hydrolysis Storage conditions

Optimal Use Cases for 4-Methylbenzoyl chloride Based on Quantitative Evidence


Regioselective Acylation of Complex Pharmaceutical Intermediates Requiring Controlled Reactivity

Given its 23-fold slower methanolysis rate compared to p-nitrobenzoyl chloride [1], 4-methylbenzoyl chloride is the preferred reagent when acylation of a sterically hindered or multifunctional substrate demands high chemoselectivity. The reduced electrophilicity minimizes unwanted side reactions with less nucleophilic functional groups, allowing for selective O- or N-acylation in the presence of other reactive handles. This property is exploited in the synthesis of pharmaceutical compounds where precise introduction of the p-toluoyl group is required, such as in the preparation of lodenosine, a nucleoside analog [2]. The quantitative kinetic data provides a rational basis for designing reaction conditions with this specific reagent, avoiding the over-reactivity of electron-deficient analogs that could lead to complex mixtures.

Mechanistic Studies in Physical Organic Chemistry as a Model Substrate

The well-characterized solvolytic behavior of 4-methylbenzoyl chloride—specifically its classification as an SN1 pathway with significant nucleophilic solvent participation [1]—makes it an ideal model compound for investigating solvent and substituent effects on reaction mechanisms. Its placement in the middle of the electronic spectrum (σp = -0.17) allows researchers to probe the transition between limiting SN1 and bimolecular pathways. The availability of comparative kinetic data for a series of para-substituted benzoyl chlorides, including 4-methoxy, 4-chloro, and 4-nitro derivatives [1], provides a robust dataset for teaching and research in linear free-energy relationships and mechanistic elucidation.

Precursor to High-Purity 2-Chloroterephthaloyl Chloride for Polymer Synthesis

A patent describes the use of 4-methylbenzoyl chloride as a starting material for the production of high-purity 2-chloroterephthaloyl chloride via chlorination [1]. The para-methyl group directs the electrophilic aromatic substitution to the desired ortho-position relative to the acyl chloride, enabling a selective synthesis not readily achievable from unsubstituted benzoyl chloride. The high purity of the commercial starting material (≥98%) [2] is essential for minimizing byproducts in the subsequent chlorination step, which ultimately impacts the quality of the final polymer. This application highlights the compound's value not only as an acylating agent but also as a versatile building block for further functionalization.

Analytical Method Development and Quality Control for Moisture-Sensitive Acyl Chlorides

The validated HPLC method for p-toluoyl chloride [1] provides a ready-to-implement solution for laboratories needing to quantify this reagent, monitor reaction progress, or assess purity and stability. The method's compatibility with MS detection via simple mobile phase modification (formic acid instead of phosphoric acid) [1] makes it suitable for both routine QC and more sophisticated investigations, such as identifying trace impurities or degradation products (e.g., 4-methylbenzoic acid from hydrolysis). The explicit storage requirements [2] also define the necessary handling protocols for maintaining the integrity of the compound, a critical aspect of any procurement and use strategy.

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